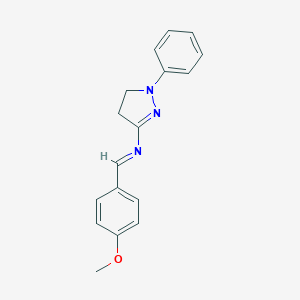
(E)-1-(4-METHOXYPHENYL)-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)METHANIMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a methoxybenzylidene group and a phenyl-dihydropyrazolyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine typically involves the condensation reaction between 4-methoxybenzaldehyde and 1-phenyl-4,5-dihydro-1H-pyrazol-3-ylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy group and other substituents on the benzylidene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction would regenerate the starting amine and aldehyde.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, the Schiff base moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzylidene)-N-(1-phenyl-1H-pyrazol-3-yl)amine: Similar structure but lacks the dihydro component.
N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)amine: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine is unique due to the presence of both the methoxybenzylidene and dihydropyrazolyl groups. This combination of functional groups may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine |
InChI |
InChI=1S/C17H17N3O/c1-21-16-9-7-14(8-10-16)13-18-17-11-12-20(19-17)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3 |
InChI Key |
BPKKICAYZSWXLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=NN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=NN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386142.png)
![4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386143.png)
![4-[(4-chlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386144.png)
![4-[(2,4-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386145.png)
![4-[(2-chlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386147.png)
![(4Z)-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386148.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386150.png)



![3,4-dimethyl-2-(2-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B386158.png)


![Ethyl 2-{[(benzoylamino)carbothioyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B386163.png)
